HS-173 - 1276110-06-5

HS-173

Catalog Number: EVT-287400
CAS Number: 1276110-06-5
Molecular Formula: C21H18N4O4S
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HS-173, chemically known as Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, is a novel small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. [, , , , , , , , , , ] This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in the development and progression of various cancers. [, , , , , , , , , , , , , , ] HS-173 exhibits a high degree of selectivity for the PI3Kα isoform, a key player in the PI3K pathway, making it a promising candidate for targeted cancer therapy. [, , , , ] In numerous preclinical studies, HS-173 has demonstrated significant anticancer activity against various cancer cell lines, including pancreatic, breast, lung, and head and neck cancers. [, , , , , , , , , , , , , , , ]

Mechanism of Action

HS-173 primarily exerts its anticancer effects by binding to and inhibiting the activity of PI3Kα. [, , , , , , , , , , , , , , ] This inhibition disrupts the downstream signaling cascade of the PI3K/AKT/mTOR pathway, a crucial regulator of cell growth, proliferation, survival, and metabolism. [, , , , , , , , , , , , , , ] By blocking this pathway, HS-173 effectively inhibits cancer cell growth, induces cell cycle arrest, promotes apoptosis (programmed cell death), and reduces tumor growth and metastasis. [, , , , , , , , , , , , , , ]

Applications
  • Pancreatic Cancer: HS-173 effectively inhibits the growth of pancreatic cancer cells, induces cell cycle arrest, and enhances radiosensitivity by impairing DNA damage repair mechanisms. [, , , ] It also suppresses epithelial-mesenchymal transition (EMT), a process that contributes to cancer invasiveness and metastasis. []
  • Breast Cancer: HS-173 increases the radiosensitivity of breast cancer cells and induces apoptosis. [] It also shows potential in inhibiting tumor angiogenesis (formation of new blood vessels), thereby improving the delivery and efficacy of chemotherapy drugs. [, ]
  • Lung Cancer: HS-173 demonstrates anti-proliferative effects in non-small cell lung cancer (NSCLC) cells, induces cell cycle arrest, and promotes apoptosis. [, ] It has also shown the potential to induce RIP3-dependent necroptosis, another form of programmed cell death, in lung cancer. []
  • Head and Neck Squamous Cell Carcinoma (HNSCC): HS-173, in combination with other targeted therapies, shows promise in inhibiting the growth of HNSCC cells. [, , , , , , ]

7.2. Anti-Fibrotic Activity: Beyond its anticancer applications, HS-173 has also demonstrated potential in alleviating fibrotic responses in fibroblasts derived from Peyronie's plaques, a fibrotic disease affecting the penis. [] It achieves this by inhibiting fibroblast growth, reducing collagen synthesis, and blocking the PI3K/Akt signaling pathway. []

Compound Description: Afatinib is an irreversible epidermal growth factor receptor (EGFR)/ERBB2 dual inhibitor. It acts by irreversibly binding to and inhibiting both EGFR and ERBB2 receptors, thereby blocking downstream signaling pathways involved in tumor cell growth and survival.

Relevance: Afatinib was found to have synergistic activity with HS-173 in several head and neck squamous cell carcinoma (HNSCC) cell lines. This suggests that combining inhibitors targeting both EGFR/ERBB2 and PI3K pathways may represent a promising therapeutic strategy for HNSCC.

Compound Description: BKM120 is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor, meaning it targets multiple isoforms of PI3K. This broad inhibition profile distinguishes it from HS-173, which primarily targets the alpha isoform of PI3K.

Relevance: BKM120 was used alongside HS-173 in high-throughput screening to identify co-dependent pathways and resistance mechanisms in head and neck squamous cell carcinoma (HNSCC) cell lines. This suggests that both pan-PI3K inhibitors like BKM120 and α isoform-selective inhibitors like HS-173 may have utility in HNSCC treatment, but their effectiveness might be influenced by the presence of co-dependent pathways.

CP-724714

Compound Description: CP-724714 is a selective inhibitor of ERBB2, a receptor tyrosine kinase belonging to the EGFR family. Unlike afatinib, which targets both EGFR and ERBB2, CP-724714 specifically inhibits ERBB2.

Relevance: While afatinib demonstrated synergy with HS-173, adding CP-724714 to HS-173 and gefitinib combination therapy did not enhance the response in HNSCC models. This suggests that the irreversible binding mechanism of afatinib, rather than its dual targeting of EGFR and ERBB2, may be crucial for the observed synergy with HS-173.

Gefitinib

Compound Description: Gefitinib is a reversible EGFR inhibitor. It acts by competitively binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. Unlike afatinib, gefitinib's binding to EGFR is reversible.

Relevance: Combining gefitinib with HS-173 resulted in only a modest improvement in response in HNSCC cell lines, in contrast to the synergistic effect observed with the irreversible EGFR inhibitor afatinib. This suggests that the irreversible binding mechanism of certain EGFR inhibitors might be essential for achieving synergistic effects with HS-173 in HNSCC cells.

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor targeting Raf kinases in the Raf/MEK/ERK pathway, which plays a critical role in cancer cell proliferation and survival. By inhibiting Raf kinases, sorafenib disrupts the activation of this pathway.

Relevance: Combining sorafenib with HS-173 demonstrated synergistic inhibitory effects on the viability of pancreatic cancer cells. This suggests that simultaneous targeting of both the PI3K/Akt pathway by HS-173 and the Raf/MEK/ERK pathway by sorafenib could be a potential therapeutic strategy for pancreatic cancer.

Compound Description: Trametinib is a selective inhibitor of MEK, a key kinase in the Ras-MEK-ERK pathway, which is often deregulated in cancer. Inhibiting MEK blocks the signal transduction cascade downstream of Ras, ultimately leading to reduced cell proliferation and survival.

Relevance: UM-SCC-69 and UM-SCC-108 HNSCC cell lines showed synergistic responses to dual therapy with HS-173 and trametinib. This indicates that inhibiting both PI3K and MEK pathways could be effective in certain HNSCC subtypes.

Vincristine

Compound Description: Vincristine is a cytotoxic chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis. It is commonly used in various cancer treatments, including hematologic malignancies and solid tumors.

Relevance: The study identified several compounds, including tipifarnib, AZD1208, rapamycin, deforolimus, everolimus, TAK733, and temsirolimus, that could resensitize MRP1-overexpressing cells to vincristine. This suggests that these compounds, potentially in combination with HS-173, could help overcome MRP1-mediated resistance to vincristine in cancer cells.

Properties

CAS Number

1276110-06-5

Product Name

HS-173

IUPAC Name

ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3

InChI Key

SEKOTFCHZNXZMM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4

Solubility

soluble in DMSO, not soluble in water.

Synonyms

HS173; HS 173; HS-173.

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.